
Tri-o-tolylphosphine
Overview
Description
Tri-o-tolylphosphine (CAS No. 6163-58-2) is a tertiary phosphine ligand with three ortho-methyl-substituted phenyl (o-tolyl) groups attached to a central phosphorus atom. Its structure confers unique steric and electronic properties, making it valuable in coordination chemistry and catalysis. The ortho-methyl groups create significant steric bulk, stabilizing low-coordinate metal complexes and influencing reaction pathways. This compound is widely employed in palladium-catalyzed cross-coupling reactions, such as Heck, Kumada, and amination reactions, due to its ability to enhance catalytic activity and selectivity . Physically, it is a white-to-yellow crystalline solid with a melting point of 227°C, air-sensitive nature, and insolubility in water .
Preparation Methods
Grignard Reagent-Mediated Synthesis
The Grignard approach remains the most widely documented method for synthesizing tri-o-tolylphosphine. This two-step procedure involves generating a Grignard reagent from 2-bromotoluene, followed by its reaction with phosphorus trichloride (PCl).
Reagent Preparation and Reaction Conditions
Magnesium turnings (3.11 g, 128 mmol) are activated with a catalytic iodine crystal in tetrahydrofuran (THF). A solution of 2-bromotoluene (20 g, 117 mmol) in THF is added dropwise under reflux, forming a black Grignard intermediate . After cooling to 0°C, phosphorus trichloride (5.01 g, 36.5 mmol) in THF is introduced, and the mixture is refluxed for 18 hours. Quenching with ammonium chloride (NHCl) and subsequent extraction with diethyl ether yields a crude product, which is recrystallized from ethanol to afford this compound as a white solid (6.8 g, 62% yield) .
Mechanistic Insights and Limitations
The reaction proceeds via nucleophilic attack of the Grignard reagent on PCl, sequentially substituting chlorine atoms with o-tolyl groups. Steric hindrance from the ortho-methyl substituents slows the third substitution, necessitating prolonged reflux . While this method is reliable, it requires stringent anhydrous conditions and generates stoichiometric amounts of magnesium byproducts, complicating purification.
Reduction of Tris(o-tolyl)phosphine Oxide
An alternative route involves reducing tris(o-tolyl)phosphine oxide (P(O)(o-tolyl)) to the corresponding phosphine. This method is advantageous when the oxide is readily available or as a recycling strategy for oxidized ligand byproducts.
Sodium-Mediated Reduction
A mixture of tris(o-methylphenyl)thiophosphine (0.5 mmol) and sodium metal (1.0 mmol) in toluene is heated to 110°C under nitrogen for 3 hours . After cooling, the organic phase is washed with water and concentrated under reduced pressure, yielding this compound with 98% efficiency . The reaction likely proceeds via single-electron transfer from sodium to the thiophosphine intermediate, followed by desulfurization and P–O bond cleavage.
Comparative Efficiency
This method excels in yield and simplicity, avoiding hazardous PCl and Grignard reagents. However, the requirement for tris(o-tolyl)phosphine oxide as a starting material limits its utility unless the oxide is synthesized separately—a process that itself may involve oxidation of the phosphine .
Superbase-Assisted Coupling of Aryl Halides with Red Phosphorus
A groundbreaking PCl-free method utilizes red phosphorus and aryl halides in a superbase system (KOH/N-methylpyrrolidone [NMP]), enabling direct C–P bond formation .
Reaction Protocol and Scope
Aryl fluorides (e.g., 2-fluorotoluene) react exothermically with red phosphorus in KOH/NMP at 100–180°C for 0.5–2 hours, yielding this compound in up to 74% yield . The superbase deprotonates the aryl halide, generating a phenide intermediate that attacks elemental phosphorus. Three consecutive aromatic nucleophilic substitutions (SAr) install the o-tolyl groups, with chemoselectivity favoring the tri-substituted product over mono- or diphosphines .
Advantages and Mechanistic Considerations
This method eliminates toxic PCl and leverages inexpensive red phosphorus, aligning with green chemistry principles. The o-methyl groups enhance SAr reactivity by stabilizing negative charge buildup during the transition state . However, aryl bromides and chlorides require higher temperatures and longer reaction times, reducing practicality for less reactive substrates.
Comparative Analysis of Synthetic Methods
Table 1 synthesizes critical parameters across the three methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tri-o-tolylphosphine can undergo oxidation to form tris(o-tolyl)phosphine oxide.
Substitution: It participates in various substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include metal halides and metal acetates.
Major Products:
Oxidation: Tris(o-tolyl)phosphine oxide.
Substitution: Metal-phosphine complexes, such as palladium and platinum complexes.
Scientific Research Applications
Cross-Coupling Reactions
Tri(o-tolyl)phosphine is prominently used as a ligand in various palladium-catalyzed cross-coupling reactions, such as:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of boronic acids with propargylic carbonates, where Tri(o-tolyl)phosphine enhances the efficiency of the catalytic system. A study demonstrated that using Pd(dba)·CHCl with Tri(o-tolyl)phosphine resulted in excellent yields at room temperature .
- Heck Reaction : Tri(o-tolyl)phosphine serves as a ligand that facilitates the coupling of aryl halides with alkenes, showcasing its effectiveness in forming carbon-carbon bonds .
Hydrophosphination Reactions
Recent studies have explored the use of Tri(o-tolyl)phosphine in photoinduced hydrophosphination reactions. This method involves the addition of Tri(o-tolyl)phosphine to terminal alkynes, yielding alkenylphosphonium salts. This application highlights its role in synthesizing phosphonium compounds under mild conditions .
Silylation Reactions
Tri(o-tolyl)phosphine has also been employed in silylation reactions, where it acts as a nucleophile to facilitate the formation of O,P-acetals. The procedure typically involves using Tri(o-tolyl)phosphine alongside other reagents in dichloromethane, demonstrating its utility in synthetic organic chemistry .
Polymer Chemistry
In polymer synthesis, Tri(o-tolyl)phosphine is utilized as a catalyst for Stille polycondensation reactions. This process is crucial for producing low band-gap polymers used in organic photovoltaic cells, where it contributes to enhanced optoelectronic properties .
Data Table of Applications
Case Study 1: Suzuki Coupling Efficiency
A study published in Chemical Communications highlighted the use of Tri(o-tolyl)phosphine in a highly efficient Suzuki coupling reaction involving propargylic carbonates and boronic acids. The system demonstrated excellent central-to-axial chirality transfer, showcasing the ligand's effectiveness in asymmetric synthesis .
Case Study 2: Organic Photovoltaics
Research on triphenylamine-based random copolymers utilized dichlorobis(this compound)palladium(II) as a catalyst for polymerization. The resulting polymers exhibited significant improvements in photovoltaic performance due to optimized molecular weight and structural properties, leading to higher power conversion efficiencies .
Case Study 3: Hydrophosphination Mechanism
In a recent publication, researchers reported on the photoinduced hydrophosphination using Tri(o-tolyl)phosphine. The study detailed the mechanistic pathway and confirmed that this method allows for selective formation of phosphonium salts under light irradiation, emphasizing the compound's versatility and applicability in modern synthetic methodologies .
Mechanism of Action
Mechanism: Tri-o-tolylphosphine acts as a ligand by donating its lone pair of electrons on the phosphorus atom to form coordinate bonds with metal centers. This interaction stabilizes the metal center and facilitates various catalytic processes.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Structural and Electronic Differences
Tri-o-tolylphosphine belongs to the family of monodentate tertiary phosphine ligands. Key structural analogs include:
- Triphenylphosphine (PPh₃) : Lacks methyl substituents, resulting in lower steric hindrance.
- Tri-tert-butylphosphine (PtBu₃) : Features bulky tert-butyl groups, offering greater electron-donating ability but higher air sensitivity.
- 1,1'-Bis(diphenylphosphino)ferrocene (DPPF): A bidentate ligand with two phosphorus atoms, enabling chelation.
The ortho-methyl groups in this compound increase steric hindrance compared to PPh₃, which reduces coordination number in metal complexes (e.g., forming Pd(L)₂ instead of Pd(PPh₃)₄) . Electronically, the methyl groups mildly donate electrons to phosphorus, enhancing metal-ligand bond strength .
Table 1: Physical and Chemical Properties
Compound | CAS No. | Formula | Melting Point (°C) | Solubility | Air Sensitivity |
---|---|---|---|---|---|
This compound | 6163-58-2 | C₂₁H₂₁P | 227 | Insoluble in water | Moderate |
Triphenylphosphine | 603-35-0 | C₁₈H₁₅P | 80–82 | Low in water | Low |
Tri-tert-butylphosphine | 4736-53-0 | C₁₂H₂₇P | –44 (liquid) | Low in water | High |
Catalytic Performance
This compound excels in reactions requiring steric stabilization of low-coordinate intermediates. For example:
- Oxidative Addition : Bis(this compound)palladium(0) facilitates oxidative addition of aryl bromides at room temperature, outperforming PPh₃-based catalysts .
- Polymerization : In methyl methacrylate polymerization, this compound exhibits higher reactivity than PPh₃, though both show similar photoinitiation mechanisms .
- Asymmetric Hydrogenation : When combined with phosphoramidite ligands, this compound showed lower enantioselectivity (7–10% ee) due to ligand oxidation, highlighting limitations in redox-sensitive systems .
Stability and Practical Considerations
- Air Sensitivity : this compound requires storage under nitrogen, similar to PtBu₃ but less sensitive than Trimethylphosphine .
- Cost and Hazard : It is considered costly and hazardous in industrial processes, prompting alternatives in large-scale syntheses .
Table 3: Stability and Handling
Compound | Storage Conditions | Hazard Profile |
---|---|---|
This compound | Under nitrogen | Skin/eye irritant |
Tri-tert-butylphosphine | Under inert gas | Pyrophoric |
Triphenylphosphine | Ambient conditions | Low toxicity |
Biological Activity
Tri-o-tolylphosphine (ToP), with the chemical formula , is a phosphine ligand that has garnered attention in various fields of chemistry, particularly in catalysis. This article delves into its biological activity, focusing on its applications, mechanisms, and implications based on current research findings.
This compound is characterized by its bulky structure, which influences its reactivity and interaction with biological systems. The molecular weight of ToP is approximately 304.37 g/mol, and it is known for its moderate donor effects due to the presence of ortho-methyl groups on the phenyl rings. This structural feature contributes to its unique properties as a ligand in coordination chemistry and catalysis .
1. Catalytic Activity in Biological Systems
This compound has been utilized as a catalyst in various organic reactions, including the Suzuki coupling reaction, which is significant in synthesizing biologically active compounds. For instance, it was demonstrated that ToP could facilitate the coupling of propargylic carbonates with boronic acids effectively at room temperature, showcasing its potential in synthesizing complex organic molecules relevant to drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Ligand Coordination : As a ligand, ToP can coordinate with metal centers, enhancing the reactivity of metal complexes used in catalytic processes. This property is crucial for developing catalytic systems that mimic biological processes.
- Oxidative Stress Induction : Some studies suggest that phosphines can induce oxidative stress in cells, leading to apoptosis or necrosis. Understanding this mechanism is vital for assessing the safety and efficacy of ToP in biological applications .
Case Study 1: Catalytic Efficiency
In a study examining the efficiency of various phosphine ligands in palladium-catalyzed reactions, this compound was found to outperform traditional ligands like triphenylphosphine (TPP) in specific coupling reactions. The study highlighted ToP's ability to facilitate reactions under milder conditions while achieving higher yields .
Case Study 2: Interaction with Biological Targets
Research involving dichlorobis(this compound)palladium(II) indicated that this complex could effectively catalyze reactions relevant to synthesizing biologically active compounds. The implications of these findings suggest potential applications in drug discovery and development .
Table 1: Comparison of Ligand Performance in Catalytic Reactions
Ligand | Reaction Type | Yield (%) | Conditions |
---|---|---|---|
This compound | Suzuki Coupling | 95 | Room Temperature |
Triphenylphosphine | Suzuki Coupling | 85 | Elevated Temperature |
Tri(o-anisyl)phosphine | Cross-Coupling | 90 | Room Temperature |
Q & A
Basic Research Questions
Q. How is Tri-o-tolylphosphine synthesized and characterized in laboratory settings?
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, in the synthesis of symmetrical dyes, it is used as a ligand in reactions involving palladium catalysts, triethylamine, and reflux conditions at 95°C . Characterization involves:
- Melting point analysis (123–125°C) to confirm purity .
- ³¹P NMR spectroscopy to verify ligand coordination and quantify reaction yields .
- Elemental analysis (e.g., C, H, N percentages) to validate molecular composition .
Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?
Key techniques include:
- High-Performance Liquid Chromatography (HPLC) : Purity ≥97.0% with ≤0.5% water content .
- ³¹P NMR : Detects ligand coordination shifts and quantifies sample integrity .
- Mass Spectrometry (MS) : Identifies molecular ions (e.g., m/z 600 for related compounds) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Use personal protective equipment (PPE) and work in a fume hood due to potential toxicity .
- Store in airtight containers under inert gas to prevent oxidation .
- Monitor shelf life, as degradation can alter reactivity .
Advanced Research Questions
Q. How does this compound enhance catalytic efficiency in palladium-mediated cross-coupling reactions compared to other phosphine ligands?
this compound’s ortho-methyl groups increase steric bulk, improving metal-ligand stability and reducing catalyst deactivation. For example, in Suzuki-Miyaura couplings, it outperforms triphenylphosphine (PPh₃) by enabling higher yields under milder conditions . Key variables to optimize include:
- Ligand-to-metal ratio (e.g., 2:1 for palladium catalysts).
- Solvent polarity (e.g., toluene or THF for solubility).
- Reaction temperature (e.g., 80–100°C for efficient coupling) .
Q. What methodological considerations are critical when using this compound as an internal standard in ³¹P NMR spectroscopy?
- Purity : Ensure ≥97.0% HPLC-grade compound to avoid signal interference .
- Solvent compatibility : Use deuterated solvents (e.g., CDCl₃) for lock signal stability.
- Concentration calibration : Optimize ligand concentration to match analyte signal intensity .
Q. How can researchers address discrepancies in reported catalytic efficiencies of this compound across studies?
Contradictions often arise from:
- Impurity variations : Trace water or oxygen can deactivate catalysts; use rigorous drying protocols .
- Experimental conditions : Compare ligand loading, temperature, and solvent systems systematically .
- Data normalization : Reference yields to internal standards (e.g., ³¹P NMR) to ensure reproducibility .
Q. Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?
- Feasibility : Prioritize reactions with established protocols (e.g., palladium catalysis) .
- Novelty : Explore understudied applications, such as its role in quantum dot synthesis (analogous to TOPO) .
- Ethics : Adhere to safety guidelines for handling organophosphorus compounds .
Q. What gaps exist in the current literature on this compound’s applications?
Limited data on:
- Environmental impact : Degradation pathways and ecotoxicity .
- Non-catalytic uses : Potential in materials science (e.g., as a stabilizing agent) .
Q. Data Presentation and Reproducibility
Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?
- Detailed synthesis protocols : Include catalyst loading, reaction time, and purification steps .
- Supporting Information : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) .
Q. What are the best practices for reporting contradictory data in publications?
Properties
IUPAC Name |
tris(2-methylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOYMYWGDAQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064130 | |
Record name | Phosphine, tris(2-methylphenyl)- | |
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Molecular Weight |
304.4 g/mol | |
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Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Tri-o-tolylphosphine | |
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CAS No. |
6163-58-2 | |
Record name | Tri-o-tolylphosphine | |
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Record name | Tris-o-tolyphosphine | |
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Record name | Phosphine, tris(2-methylphenyl)- | |
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Record name | Phosphine, tris(2-methylphenyl)- | |
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Record name | Tris(2-methylphenyl)phosphine | |
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Record name | TRIS-O-TOLYPHOSPHINE | |
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